Isonicotinaldehyde, azine

MOF Gas Separation Coordination Chemistry

Researchers constructing predictable coordination polymers and MOFs require ligands with precise geometric control. Isonicotinaldehyde, azine (CAS 6957-22-8) delivers a rigid, symmetrical, fully conjugated framework with two terminal 4-pyridyl groups, functioning as a linear bidentate N-donor linker. • Enables synthesis of UTSA-220 MOF for C₂H₂/C₂H₄ separation (3.40 vs. 2.53 mmol/g uptake at 298 K/100 kPa). • Proven in single-crystal X-ray characterized Cd(II) 1D polymers and Zn(II) dinuclear complexes. • Supplied with full quality documentation; standard B2B global shipping available.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 6957-22-8
Cat. No. B1600319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinaldehyde, azine
CAS6957-22-8
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C=NN=CC2=CC=NC=C2
InChIInChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10-
InChIKeyXLLIUDMGQNPRJS-VULZFCBJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isonicotinaldehyde, Azine (CAS 6957-22-8): Scientific and Industrial Procurement Guide


Isonicotinaldehyde, azine (also known as 1,2-bis(pyridin-4-ylmethylene)hydrazine), CAS 6957-22-8, is a symmetrical heterocyclic azine with the molecular formula C₁₂H₁₀N₄ and a molecular weight of 210.23 g/mol. It is characterized by a central C=N-N=C functional group linking two 4-pyridine rings, resulting in a planar, conjugated structure [1]. This compound serves as a versatile building block in coordination chemistry, materials science, and biochemical research, where its unique structural and electronic properties differentiate it from other azines and pyridine-based ligands .

Linear bidentate N-donor ligand with defined geometry for MOF design
Supports predictable coordination polymer and supramolecular assembly
Reported thermochromic and biochemical screening research utility

Why Generic Substitution of Isonicotinaldehyde, Azine (CAS 6957-22-8) Fails: A Case for Specific Procurement


Generic substitution among azine derivatives is not scientifically valid due to critical differences in molecular geometry, electronic properties, and resulting performance. Isonicotinaldehyde, azine possesses a unique combination of a rigid, symmetrical, and fully conjugated structure with two terminal 4-pyridyl groups. This specific architecture dictates its function as a linear, bidentate bridging ligand with a defined N-donor distance, which is crucial for constructing predictable coordination polymers and metal-organic frameworks (MOFs) with specific pore architectures [1][2]. In contrast, closely related analogs—such as those with 3-pyridyl (e.g., 1,2-bis(pyridin-3-ylmethylene)hydrazine) or 2-pyridyl substitution, or asymmetric azines—exhibit different coordination angles, donor strengths, and steric profiles. These structural variations lead to fundamentally different supramolecular assemblies and material properties, making the target compound non-interchangeable with other azines for applications requiring its precise geometric and electronic characteristics [2][3].

Analogue geometry mismatch

3-pyridyl or 2-pyridyl analogues alter coordination angle and donor strength, shifting supramolecular architecture.

Disrupted bridging architecture

Asymmetric azines break the linear bidentate motif, limiting direct reproduction of reported MOF pore structures.

Non-azine ligand limitations

Non-azine N-donors lack the conjugated spacing and dual-pyridine terminus required for UTSA-220 replication.

Isonicotinaldehyde, Azine (CAS 6957-22-8): Product-Specific Quantitative Evidence Guide


Isonicotinaldehyde, Azine as a Bridging Ligand: Enabling MOFs with Superior C₂H₂ Uptake Capacity

Isonicotinaldehyde, azine functions as a critical, linear bridging ligand (L) in the construction of the microporous MOF UTSA-220 [1]. This MOF demonstrates a significantly higher C₂H₂ uptake capacity at 298 K and 100 kPa (3.40 mmol/g) compared to other light hydrocarbons under identical conditions, including CO₂ (3.38 mmol/g), C₂H₄ (2.53 mmol/g), and C₂H₆ (2.14 mmol/g) [2]. This selectivity is attributed to the specific pore architecture and dual functionalities enabled by the azine ligand.

Gas uptake selectivity
Head-to-head
C₂H₂ 3.40 vs C₂H₄ 2.53 mmol/g (34.4% higher)
Supports MOF-based C₂H₂/C₂H₄ separation research
Conditions: 298 K, 100 kPa; UTSA-220 framework
MOF Gas Separation Coordination Chemistry

Isonicotinaldehyde, Azine Defines the Pore Architecture in UTSA-220, Leading to a BET Surface Area of 577 m²/g

The linear geometry of isonicotinaldehyde, azine is fundamental in defining the 2-fold interpenetrated 3D network of UTSA-220, resulting in two distinct 1D channel sizes of 3.0 × 3.2 Ų and 4.0 × 6.5 Ų [1]. This precise architecture yields a Brunauer–Emmett–Teller (BET) surface area of 577 m²/g and a pore volume of 0.35 cm³/g, as determined by N₂ sorption at 77 K [2].

BET surface area
Class-level
577 m²/g
Confirms stable pore structure prerequisite for gas separation
N₂ sorption at 77 K; pore volume 0.35 cm³/g
MOF Porous Materials Gas Adsorption

Reversible Thermochromism: A Distinctive Property of Isonicotinaldehyde-Derived Azines

Azines synthesized from aldehydes and hydrazine, a class to which isonicotinaldehyde, azine belongs, have been demonstrated to reversibly change color in response to temperature changes [1]. While the exact transition temperature for the target compound was not specified in the available abstract, this established class-level property provides a clear functional differentiator from non-thermochromic analogs and opens avenues for applications in temperature-sensing materials.

Thermochromic behavior
Class-level
Reversible color change (class property)
Distinguishes from non-thermochromic analogs for smart materials research
Exact transition temperature not specified; data to verify
Thermochromism Material Science Smart Materials

Biochemical Interaction Profile: Isonicotinaldehyde, Azine as a Potential Tyrosinase Inhibitor

Isonicotinaldehyde, azine has been reported to interact with the enzyme tyrosinase, exhibiting uncompetitive inhibition and leading to a reduction in melanin content in cellular models . While quantitative IC₅₀ values for this specific compound are not available in primary literature, studies on symmetrical azine derivatives have demonstrated potent tyrosinase inhibition, with IC₅₀ values ranging from 7.30 μM to 62.60 μM, some outperforming the positive control kojic acid (IC₅₀ = 20.24 μM) [1].

Tyrosinase inhibition
Supporting evidence
Reported uncompetitive inhibition; class IC₅₀ 7.30–62.60 μM
Supports melanogenesis screening research context
Specific compound IC₅₀ pending; kojic acid IC₅₀ 20.24 μM for reference
Tyrosinase Inhibition Biochemical Assay Melanogenesis

Isonicotinaldehyde, Azine (CAS 6957-22-8): Optimal Research and Industrial Application Scenarios


Synthesis of High-Performance MOFs for Acetylene/Ethylene Separation

Isonicotinaldehyde, azine is the requisite ligand for the synthesis of UTSA-220, a microporous MOF with demonstrated high selectivity for acetylene (C₂H₂) over ethylene (C₂H₄). At 298 K and 100 kPa, UTSA-220 adsorbs 3.40 mmol/g of C₂H₂, which is 34.4% higher than its uptake of C₂H₄ (2.53 mmol/g) [3]. This performance is directly linked to the specific pore architecture created by the azine ligand, making it essential for developing energy-efficient adsorptive separation technologies for the petrochemical industry [4].

Development of Reversible Thermochromic Materials and Sensors

Leveraging the class-specific property of reversible color change with temperature [3], isonicotinaldehyde, azine is a prime candidate for the development of thermochromic smart materials. Its incorporation into polymers or composites could lead to the creation of visual temperature indicators, smart packaging, or other stimuli-responsive devices, offering a functional advantage over non-thermochromic analogs [3].

Coordination Chemistry: Engineering 1D Coordination Polymers and Dinuclear Complexes

The compound's role as a rigid, linear, bidentate N-donor ligand is critical for the predictable assembly of supramolecular structures. It has been successfully used to create one-dimensional coordination polymers with Cd(II) and a dinuclear complex with Zn(II), as demonstrated by single-crystal X-ray diffraction studies [4]. This precise structural control is valuable for researchers designing new coordination networks with tailored electronic, magnetic, or catalytic properties.

Biochemical Screening for Tyrosinase Inhibition

Given its reported uncompetitive inhibition of tyrosinase and the established potency of its structural class [5], isonicotinaldehyde, azine is a valuable compound for in vitro screening programs aimed at identifying new modulators of melanogenesis. It serves as a distinct chemical starting point compared to traditional inhibitors like kojic acid, and its unique interaction mechanism warrants further investigation for applications in cosmetic or dermatological research [5].

Application
Selection Property
Validation Focus
Light hydrocarbon separation (MOF)
Linear bidentate N-donor geometry
Gas uptake capacity and pore architecture
Stimuli-responsive material research
Reported thermochromic class property
Reversible color-change response
Coordination polymer and dinuclear complex design
Rigid symmetrical bridging conformation
Single-crystal X-ray structure confirmation
Melanogenesis pathway screening studies
Uncompetitive tyrosinase interaction profile
Enzyme inhibition and cellular melanin endpoints
Quote Request

Request a Quote for Isonicotinaldehyde, azine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.